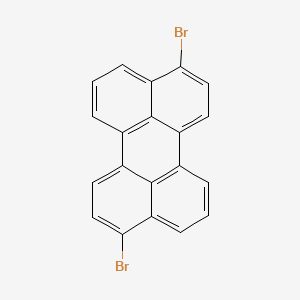

3,9-Dibromoperylene

Übersicht

Beschreibung

3,9-Dibromoperylene is a polycyclic aromatic hydrocarbon (PAH) and is a member of the perylene family. It is a colorless, crystalline solid that is insoluble in water and has a melting point of 145°C. 3,9-Dibromoperylene is an important compound in organic synthesis, and has been used in the production of dyes, pigments, and other materials. It has also been used in the study of the structure and properties of polymers, and in the development of new materials. In addition, 3,9-Dibromoperylene has potential applications in the field of biomedicine.

Wissenschaftliche Forschungsanwendungen

Fluorescence Probes

In fluorescence microscopy, 3,9-Dibromoperylene acts as a fluorescent probe. Its high fluorescence quantum yield makes it suitable for studying biological systems. It can be used to label proteins or nucleic acids, allowing researchers to track these molecules in live cells or tissues with high specificity and sensitivity .

Oxidation Processes and Electron Transfer Studies

3,9-Dibromoperylene: derivatives have been studied for their behavior upon oxidation. The radical cations show ESR signals, indicating delocalized spin densities, which are valuable for understanding electron transfer processes in organic materials .

Viscosity Measurement

The fluorescence anisotropy decay of 3,9-Dibromoperylene in solutions like glycerol has been used to measure viscosity. This application is particularly useful in the study of dynamic processes in complex fluids .

Wirkmechanismus

Target of Action

It’s known that 3,9-dibromoperylene is used as an intermediate in the production of organic dyes and optoelectronic devices .

Biochemical Pathways

It’s known that 3,9-dibromoperylene exhibits good optical properties and stability, making it suitable for use in organic light-emitting diodes (oleds) and dye-sensitized solar cells (dsscs) .

Pharmacokinetics

It’s known that 3,9-dibromoperylene is a deep red solid that is almost insoluble in water but soluble in organic solvents such as ethanol and dichloromethane . These properties may influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,9-Dibromoperylene. For instance, it should be stored in a dry, cool, and well-ventilated place, away from fire sources and oxidizing agents . These conditions help maintain the stability and efficacy of 3,9-Dibromoperylene.

Eigenschaften

IUPAC Name |

3,9-dibromoperylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10Br2/c21-17-9-8-14-12-4-2-6-16-18(22)10-7-13(20(12)16)11-3-1-5-15(17)19(11)14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLAQSRFBRURHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=CC=C3C4=C5C2=CC=C(C5=CC=C4)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473914 | |

| Record name | 3,9-dibromoperylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56752-35-3 | |

| Record name | 3,9-dibromoperylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

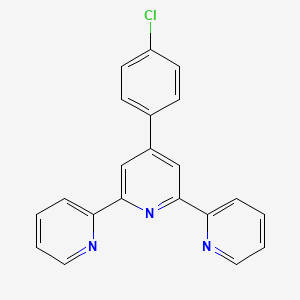

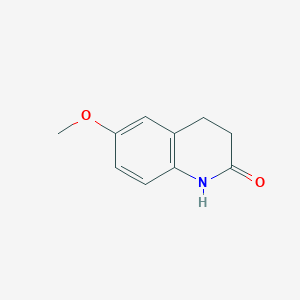

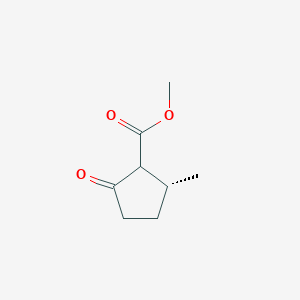

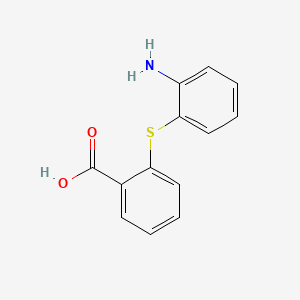

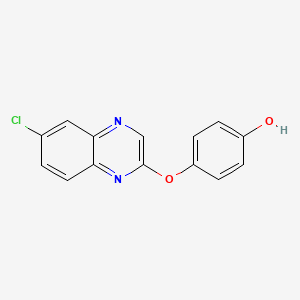

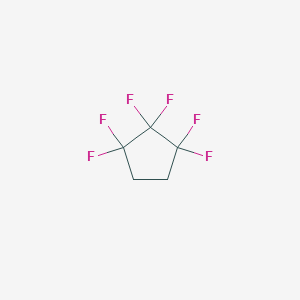

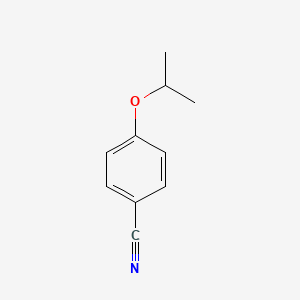

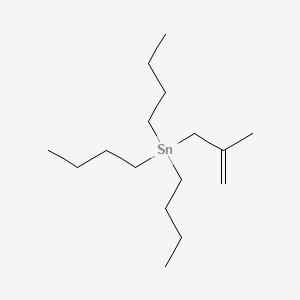

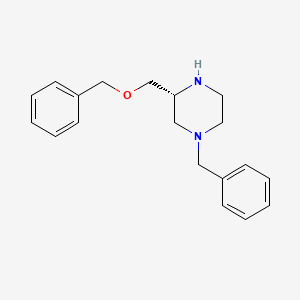

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 3,9-Dibromoperylene?

A: 3,9-Dibromoperylene [] is a halogenated aromatic compound with the molecular formula C20H10Br2.

Q2: How does the structure of 3,9-Dibromoperylene influence its fluorescence properties?

A: The presence of bromine atoms in 3,9-Dibromoperylene significantly impacts its fluorescence. Studies [, ] have shown that it exhibits fluorescence anisotropy decay, making it valuable as a probe for studying viscosity. The bromine atoms' heavy atom effect influences the excited state dynamics and contributes to these properties.

Q3: Has 3,9-Dibromoperylene been explored for its potential in organic electronics?

A: Yes, research [] has investigated 3,9-Dibromoperylene as a building block for donor-acceptor-donor (D-A-D) systems in organic electronics. By attaching electron-donating groups to the 3,9-positions, the researchers were able to tune the energy band gaps and emission colors of the resulting compounds. This highlights the potential of 3,9-Dibromoperylene as a precursor for developing new organic electronic materials.

Q4: What analytical techniques are commonly employed to study 3,9-Dibromoperylene?

A4: Several analytical methods are crucial for studying 3,9-Dibromoperylene:

- X-ray Diffraction: Used to determine the crystal and molecular structure [].

- Fluorescence Spectroscopy: Utilized to investigate its fluorescence properties and anisotropy decay, particularly in viscosity studies [, ].

- DFT Calculations: Employed to understand the electronic structure and predict properties such as emission color [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

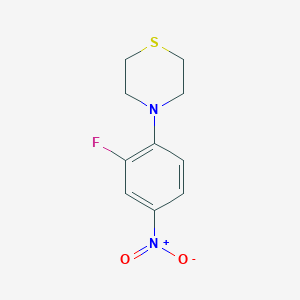

![Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B1589397.png)